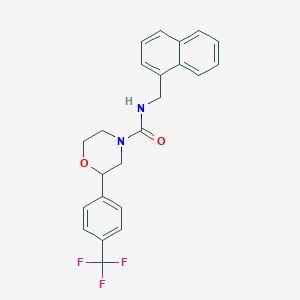

N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide" is a chemically synthesized molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although the exact compound is not directly mentioned in the provided papers, similar compounds with naphthalene and morpholine moieties have been synthesized and characterized, suggesting a potential interest in the development of new therapeutic agents or materials with specific physical and chemical properties.

Synthesis Analysis

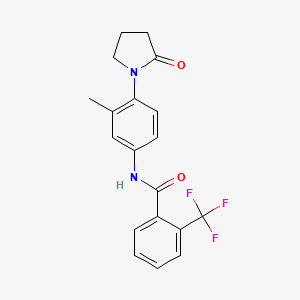

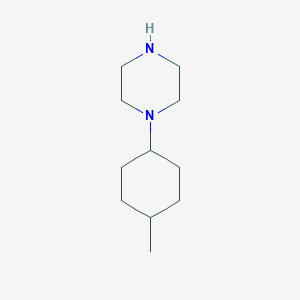

The synthesis of related compounds involves multiple steps, including catalytic hydrogenation and condensation reactions. For instance, N-[(Aminoalkyl)phenyl]-1-naphthamides and related compounds were synthesized from cyanonaphthamides by catalytic hydrogenation . Similarly, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved condensation of isocyanate with an aminated and cyclized intermediate . These methods indicate that the synthesis of the compound would likely involve multi-step reactions, possibly including catalytic processes and specific reagents to introduce the morpholine and trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated, showing that the cyclohexane ring adopts a chair conformation and the molecule is stabilized by an intramolecular hydrogen bond . This suggests that the compound of interest may also exhibit specific conformational features and intramolecular interactions that could be characterized by similar methods.

Chemical Reactions Analysis

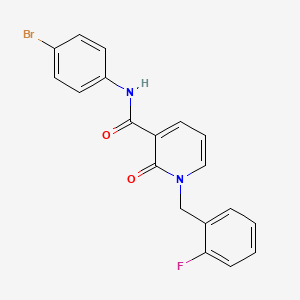

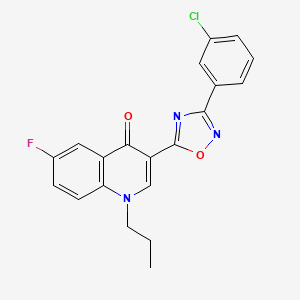

The chemical reactivity of similar compounds has been explored in the context of their potential biological activities. For instance, some naphthalene carboxamide derivatives have been screened for anticoagulant effects , while others have shown inhibition of cancer cell proliferation and antibacterial activity . These findings suggest that the compound may also participate in chemical reactions relevant to biological systems, which could be the basis for its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including IR and NMR spectroscopy . These methods provide information about the functional groups present and the purity of the synthesized compounds. The crystallographic data also contribute to understanding the solid-state properties, such as crystal system, space group, and unit cell parameters . The compound of interest would likely have similar properties that could be analyzed using these techniques to determine its suitability for further applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis and Characterization of Derivatives : A study by Özer et al. (2009) focused on the synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with a naphthalen-1yl substituent. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. One of the compounds, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was also characterized by single-crystal X-ray diffraction, highlighting its structural details (Özer et al., 2009).

Synthesis Methods

- New Methods of Synthesis : Yekhlef et al. (2016) described the synthesis of N-arylpiperazides and morpholinamide of 1-naphthylthioacetic acids. This study provides insights into alternative methods for synthesizing naphthalene derivatives, demonstrating the utility of the Willgerodt–Kindler reaction and radical nucleophilic substitution in the synthesis process (Yekhlef et al., 2016).

Antibacterial Activity

- Antibacterial Activity of Derivatives : Cai Zhi (2010) investigated the antibacterial activity of a naphthalene-1-yl compound, N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide. This study offers valuable information about the antibacterial properties of such compounds, which is crucial for understanding their potential applications in medical research (Cai Zhi, 2010).

Anticancer Evaluation

- Anticancer Properties : Salahuddin et al. (2014) conducted a study on the anticancer evaluation of certain naphthalen-1-ylmethyl derivatives. This research provides significant insights into the potential use of these compounds in cancer treatment, highlighting their activity against various cancer cell lines (Salahuddin et al., 2014).

Antiherpes Activity

- Antiherpes Activities : A study by Oien et al. (2002) explored the antiherpes activities of naphthalene carboxamide derivatives, demonstrating their potent inhibition of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) polymerases. This research underlines the potential of these compounds in treating herpesvirus infections (Oien et al., 2002).

Propiedades

IUPAC Name |

N-(naphthalen-1-ylmethyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N2O2/c24-23(25,26)19-10-8-17(9-11-19)21-15-28(12-13-30-21)22(29)27-14-18-6-3-5-16-4-1-2-7-20(16)18/h1-11,21H,12-15H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCINWLFRSNOTEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)NCC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)

![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2550523.png)

![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)

![5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550530.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2550538.png)

![N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2550541.png)